6-chloro-1H-isochromen-1-one
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Overview
Description
6-chloro-1H-isochromen-1-one is a chemical compound with the molecular formula C9H5ClO2. It belongs to the class of isochromen-1-ones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound is characterized by a chlorine atom attached to the 6th position of the isochromen-1-one structure, which contributes to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-isochromen-1-one can be achieved through various methods. One common approach involves the reaction of 1,8-naphthaloyl chloride with p-nitroaniline in the presence of pyridine . This method yields the desired compound with high purity and good yield. Another method involves the use of (2-carboxybenzyl)-triphenylphosphonium bromide and diverse chlorides in the presence of triethylamine, employing sequential O-acylation and an intramolecular Wittig reaction of acid anhydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet industrial demands. The use of efficient catalysts and reaction conditions is crucial for the cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-isochromen-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the chlorine atom and the isochromen-1-one structure, which provide reactive sites for different reagents.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
6-chloro-1H-isochromen-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-1H-isochromen-1-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, its anti-inflammatory activity is attributed to the inhibition of prostaglandin formation, while its antioxidant activity is due to its ability to scavenge free radicals . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-2-hydroxypropyl)-8-hydroxy-6-methoxy-isochromen-1-one
- 3-[®-3,3-dichloro-2-hydroxypropyl]-8-hydroxy-6-methoxy-1H-isochromen-1-one (dichlorodiaportin)
- 1-(4-hydroxybenzoyl)indole-3-carbaldehyde
Uniqueness
6-chloro-1H-isochromen-1-one is unique due to the presence of the chlorine atom at the 6th position, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other isochromen-1-one derivatives and contributes to its diverse biological activities and applications.
Properties
CAS No. |
131001-97-3 |
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Molecular Formula |
C9H5ClO2 |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
6-chloroisochromen-1-one |
InChI |
InChI=1S/C9H5ClO2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H |
InChI Key |
QZKKELIWOQRMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=COC2=O)C=C1Cl |
Purity |
95 |
Origin of Product |
United States |
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